rac Fesoterodine Fumarate
Overview
Description
Racemic Fesoterodine Fumarate is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. It is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which exerts the therapeutic effects by inhibiting bladder contractions .
Scientific Research Applications
Racemic Fesoterodine Fumarate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of stability-indicating methods.
Biology: Studied for its effects on muscarinic receptors and its role in modulating bladder function.
Industry: Employed in the pharmaceutical industry for the production of extended-release formulations.
Mechanism of Action
Target of Action
Rac Fesoterodine Fumarate primarily targets the muscarinic receptors , which play a crucial role in the contraction of urinary bladder smooth muscle .
Biochemical Pathways
The key biochemical pathway involved in the action of Fesoterodine Fumarate is the cholinergic pathway . Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors . Acting as a competitive muscarinic receptor antagonist, Fesoterodine ultimately acts to decrease the detrusor pressure by its muscarinic antagonism, thereby decreasing bladder contraction and consequently, the urge to urinate .
Pharmacokinetics
After oral administration, Fesoterodine is well absorbed. Due to rapid and extensive hydrolysis by nonspecific esterases to its active metabolite 5-hydroxymethyl tolterodine, Fesoterodine cannot be detected in plasma .
Safety and Hazards
Fesoterodine may cause serious side effects. It is not approved for use by anyone younger than 6 years old or anyone who weighs less than 55 pounds . The commonest side effect is dry mouth . Other side effects may include severe stomach pain or constipation, a weak stream of urine, or trouble emptying your bladder, little or no urination, or headache, dizziness, drowsiness .
Biochemical Analysis
Biochemical Properties
Rac Fesoterodine Fumarate interacts with muscarinic receptors, which play a crucial role in contractions of urinary bladder smooth muscle . As a competitive antagonist of these receptors, it decreases the detrusor pressure by its muscarinic antagonism, thereby decreasing bladder contraction and consequently, the urge to urinate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting muscarinic receptors in the bladder, which in turn affects cell signaling pathways and cellular metabolism . This inhibition prevents symptoms of urgency and frequency in patients with overactive bladder .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into an active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by plasma esterases . This active metabolite exhibits antimuscarinic activity and acts as a competitive antagonist at muscarinic receptors, resulting in the inhibition of bladder contraction .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is well absorbed after oral administration and due to rapid and extensive hydrolysis by nonspecific esterases to its active metabolite 5-hydroxymethyl tolterodine, fesoterodine cannot be detected in plasma .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The median maximum concentration at steady state for pediatric patients weighing 25–35 kg and receiving 8 mg once daily was estimated to be 2.45 times greater than that in adults receiving 8 mg once daily .
Metabolic Pathways
This compound is involved in metabolic pathways that include nonspecific esterases and cytochrome P450 enzymes such as CYP2D6 and CYP3A4 . These enzymes play a role in the conversion of this compound to its active metabolite, 5-hydroxymethyl tolterodine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic Fesoterodine Fumarate involves the esterification of 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol with isobutyric acid, followed by the formation of the fumarate salt. The reaction is typically carried out in an organic solvent, such as a ketone, at a temperature not exceeding 45°C .
Industrial Production Methods
Industrial production of racemic Fesoterodine Fumarate follows a similar synthetic route but is optimized for higher yields and purity. The process involves the salification reaction of Fesoterodine with fumaric acid in an organic solvent, ensuring the product has a high purity level with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Racemic Fesoterodine Fumarate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in Fesoterodine is hydrolyzed by esterases to form the active metabolite, 5-hydroxymethyl tolterodine.
Oxidation and Reduction: The active metabolite can undergo further metabolic transformations involving oxidation and reduction reactions mediated by cytochrome P450 enzymes.
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases in the body.
Oxidation and Reduction: Involves cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.
Major Products Formed
The primary product formed from the hydrolysis of racemic Fesoterodine Fumarate is 5-hydroxymethyl tolterodine, which is responsible for the therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic applications.
Oxybutynin: An antimuscarinic agent used to treat overactive bladder.
Uniqueness
Racemic Fesoterodine Fumarate is unique due to its rapid hydrolysis to an active metabolite, which provides a more consistent therapeutic effect. Additionally, its extended-release formulation offers the convenience of once-daily dosing, improving patient compliance .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647799 | |
Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333234-73-3 | |
Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.